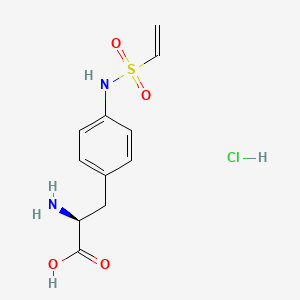
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF3IN. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile typically involves the halogenation of a benzonitrile derivative. One common method includes the iodination of 4-chloro-3-(trifluoromethyl)benzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogens.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The chlorine and iodine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile: Contains an additional trifluoromethyl group, altering its chemical properties and reactivity.
3-(Trifluoromethyl)benzonitrile: Lacks both chlorine and iodine atoms, resulting in different reactivity and applications.
Uniqueness
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile is unique due to the combination of chlorine, iodine, and trifluoromethyl groups, which confer distinct chemical properties. This combination allows for versatile reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
62584-28-5 |
|---|---|
Molecular Formula |
C8H2ClF3IN |
Molecular Weight |
331.46 g/mol |
IUPAC Name |
4-chloro-3-iodo-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF3IN/c9-7-5(8(10,11)12)1-4(3-14)2-6(7)13/h1-2H |
InChI Key |
WKKIELWEPGRLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)

![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)


![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)



